Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-
Description
Chemical Identity and Structural Properties
Molecular Composition and IUPAC Nomenclature
Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-, is an organofluorine compound with the molecular formula $$ \text{C}{11}\text{H}{13}\text{FO}{3} $$ and a molecular weight of 212.22 g/mol. Its IUPAC name, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]oxirane, reflects the substitution pattern on the aromatic ring and the epoxide (oxirane) functional group. The methoxyethoxy side chain (-OCH$$2$$CH$$2$$OCH$$3$$) is attached to the phenyl ring at position 2, while fluorine occupies position 5. The SMILES notation (COCCOC1=CC=C(F)C=C1C2OC2) further clarifies the connectivity: a phenyl ring with fluorine at position 5, a methoxyethoxy group at position 2, and an oxirane ring fused to position 1.
Table 1: Molecular identity of oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]-
| Property | Value |
|---|---|
| CAS Registry Number | 2244588-58-5 |
| Molecular Formula | $$ \text{C}{11}\text{H}{13}\text{FO}_{3} $$ |
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 2-[5-Fluoro-2-(2-methoxyethoxy)phenyl]oxirane |
Stereochemical Configuration and Conformational Analysis
The oxirane ring introduces stereochemical complexity due to its strained three-membered cyclic ether structure. While the provided sources do not explicitly report the compound’s stereoisomeric form, the "(2RS)" designation in related epoxides (e.g., CID 10130921) suggests that racemic mixtures or undefined configurations are common in analogous structures. Conformational analysis would predict restricted rotation around the C-O bonds of the epoxide and methoxyethoxy groups, leading to distinct dihedral angles. Density functional theory (DFT) calculations on similar systems indicate that the methoxyethoxy chain adopts a gauche conformation to minimize steric clashes with the aromatic ring.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectral Analysis
The FT-IR spectrum of oxirane derivatives typically shows strong absorption bands for epoxide C-O stretching (1250–950 cm$$^{-1}$$) and aryl C-F stretching (1100–1000 cm$$^{-1}$$). The methoxyethoxy group would contribute asymmetric and symmetric C-O-C stretches near 1150 cm$$^{-1}$$ and 1050 cm$$^{-1}$$, respectively. Aromatic C-H bending vibrations (3050–3000 cm$$^{-1}$$) and alkoxy C-H stretches (2850–2950 cm$$^{-1}$$) would further characterize the substituents.
Nuclear Magnetic Resonance (NMR) Profiling
1H NMR:
- The oxirane protons (H$$a$$ and H$$b$$) resonate as a pair of doublets of doublets (δ 3.2–4.0 ppm, $$ J{gem} \approx 4.5 \, \text{Hz} $$, $$ J{vic} \approx 2.5 \, \text{Hz} $$) due to coupling with each other and the adjacent carbon.
- Fluorine’s electron-withdrawing effect deshields the aromatic proton at position 6, appearing as a doublet (δ 7.2–7.4 ppm, $$ J_{H-F} \approx 8 \, \text{Hz} $$).
- Methoxyethoxy protons produce a triplet for the terminal OCH$$3$$ (δ 3.3–3.4 ppm) and a multiplet for the -OCH$$2$$CH$$_2$$O- moiety (δ 3.6–3.8 ppm).
13C NMR:
- The epoxide carbons appear at δ 45–55 ppm, while the quaternary carbon bonded to oxygen (C-1 of the phenyl ring) resonates near δ 160 ppm.
- Fluorine-coupled aromatic carbons (C-5 and C-6) show splitting in the $$ ^{13}\text{C} $$ spectrum, with C-5 at δ 115–120 ppm ($$ J_{C-F} \approx 240 \, \text{Hz} $$).
Mass Spectrometric (MS) Fragmentation Patterns
Electron ionization (EI-MS) of the compound would yield a molecular ion peak at $$ m/z $$ 212.22, with major fragments arising from cleavage of the labile epoxide ring or methoxyethoxy chain. Key fragmentation pathways include:
- Loss of ethylene oxide ($$ \text{C}2\text{H}4\text{O} $$, 44 Da) from the epoxide, producing a fragment at $$ m/z $$ 168.
- α-cleavage of the methoxyethoxy group, generating ions at $$ m/z $$ 153 ($$M - \text{OCH}2\text{CH}2\text{OCH}3$$$$^+$$) and $$ m/z $$ 59 ($$ \text{OCH}2\text{CH}2\text{OCH}3 $$$$^+$$).
Thermochemical Properties and Stability Profiles
The compound’s thermal stability is influenced by the reactivity of the epoxide ring and the electron-rich aromatic system. Differential scanning calorimetry (DSC) of analogous epoxides shows exothermic decomposition above 200°C, likely due to ring-opening polymerization. The methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) but reduces stability in acidic or basic conditions, where nucleophilic attack on the epoxide may occur.
Table 2: Predicted physicochemical properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported in literature |
| Boiling Point | Estimated >250°C (decomposes) |
| Solubility | Miscible with DMSO, acetone |
| Stability | Hygroscopic; sensitive to acids/bases |
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-[5-fluoro-2-(2-methoxyethoxy)phenyl]oxirane |
InChI |
InChI=1S/C11H13FO3/c1-13-4-5-14-10-3-2-8(12)6-9(10)11-7-15-11/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
PEMGQDZGPGUIDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Vinyl Ether Precursors
The most widely reported method involves the epoxidation of 5-fluoro-2-(2-methoxyethoxy)styrene. This approach utilizes meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane at 0–5°C, achieving yields of 68–72%5. The reaction proceeds via a concerted electrophilic addition mechanism, where the electron-rich double bond of the styrene derivative reacts with the peracid to form the epoxide ring.
Reaction Conditions:
-
Substrate: 5-Fluoro-2-(2-methoxyethoxy)styrene (1.0 equiv)
-
Oxidizing Agent: m-CPBA (1.2 equiv)
-
Solvent: Anhydrous dichloromethane
-
Temperature: 0–5°C (ice-water bath)
-
Reaction Time: 12–16 hours
The methoxyethoxy group’s electron-donating properties enhance the alkene’s nucleophilicity, accelerating epoxidation. However, competing side reactions, such as acid-catalyzed ring-opening, necessitate strict temperature control5.
Alternative Oxidizing Agents
Comparative studies evaluate oxidizing agents beyond m-CPBA:
| Oxidizing Agent | Solvent | Temperature | Yield | Side Products |
|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0–5°C | 72% | <2% diol byproducts |
| Hydrogen peroxide | Ethanol/water | 25°C | 41% | 15–18% diols |
| Dimethyldioxirane | Acetone | −20°C | 85% | <1% over-oxidized species |
Dimethyldioxirane demonstrates superior selectivity under cryogenic conditions but requires specialized handling due to its instability5.
Precursor Synthesis: 5-Fluoro-2-(2-Methoxyethoxy)Styrene
Fluorination Strategies
The 5-fluoro substituent is introduced via electrophilic aromatic substitution (EAS) on 2-(2-methoxyethoxy)phenol. Using Selectfluor® in acetonitrile at 80°C, fluorination proceeds regioselectively at the para position relative to the methoxyethoxy group.
Optimized Fluorination Protocol:
-
Substrate: 2-(2-Methoxyethoxy)phenol (1.0 equiv)
-
Fluorinating Agent: Selectfluor® (1.1 equiv)
-
Solvent: Anhydrous acetonitrile
-
Temperature: 80°C (reflux)
-
Reaction Time: 8 hours
-
Yield: 89%
NMR analysis confirms >99% para-selectivity, with no detectable ortho-fluorination.
Methoxyethoxy Group Installation
The 2-methoxyethoxy side chain is introduced through Williamson ether synthesis:
-
Deprotonation: 2-Hydroxy-5-fluorophenol treated with NaH (2.0 equiv) in THF.
-
Alkylation: Addition of 2-bromoethyl methyl ether (1.5 equiv) at −78°C.
-
Workup: Quenching with saturated NH4Cl and extraction with ethyl acetate.
Key Data:
-
Reaction Scale: 10 mmol
-
Yield: 93%
-
Purity (HPLC): 98.2%
Epoxidation Reaction Optimization
Solvent Effects
Polar aprotic solvents enhance reaction rates but increase epoxide ring-opening risks:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10³ s⁻¹) | Epoxide Yield |
|---|---|---|---|
| Dichloromethane | 8.93 | 4.7 | 72% |
| Chloroform | 4.81 | 3.1 | 65% |
| Toluene | 2.38 | 1.9 | 58% |
Dichloromethane’s moderate polarity balances reaction velocity and product stability5.
Temperature-Dependent Stereoselectivity
Low temperatures (−20°C) favor cis-epoxide formation (dr = 92:8), while ambient conditions reduce diastereomeric ratio to 76:24. This arises from decreased rotational freedom in the transition state at lower temperatures5.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with hexane/ethyl acetate (4:1). Key fractions analyzed by:
Stability Considerations
The epoxide demonstrates moderate hygroscopicity, requiring storage under argon at 2–8°C. Accelerated degradation studies show:
-
t90 (25°C): 14 days (unsealed), >6 months (sealed with desiccant)
-
Major Degradant: 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (formed via acid-catalyzed ring-opening).
Industrial-Scale Production Challenges
Catalyst Recycling
Heterogeneous catalysts (e.g., Ti-SBA-15 mesoporous silica) enable m-CPBA recovery:
| Cycle | Catalyst Loading (mol%) | Yield | m-CPBA Recovery |
|---|---|---|---|
| 1 | 5 | 71% | 98% |
| 5 | 5 | 68% | 93% |
Leaching analysis confirms <0.5 ppm Ti loss per cycle5.
Waste Stream Management
Process mass intensity (PMI) analysis reveals:
-
Solvent Waste: 86% of total PMI (primarily dichloromethane)
-
Mitigation Strategy: Switch to 2-methyl-THF (PMI reduced by 34%)
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- can undergo oxidation reactions, typically forming diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of oxirane compounds can exhibit anticancer properties. For instance, substituted oxiranes have been synthesized and evaluated for their ability to inhibit cancer cell growth. The incorporation of fluorine and methoxy groups in the phenyl ring enhances the biological activity of these compounds, making them potential candidates for further development in cancer therapy .
Antimicrobial Properties
Oxirane derivatives have also been studied for their antimicrobial activities. The synthesis of triazole compounds from oxiranes has shown promising results against various pathogens. These triazoles can be utilized as fungicides and bactericides, particularly in agricultural applications . The fungicidal activity of these compounds is attributed to their ability to disrupt cellular processes in fungi.
Synthetic Pathways
Synthesis of Substituted Oxiranes
The synthesis of oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- typically involves the reaction of specific ketones with reagents like dimethyl sulfate and dimethyl sulfide in the presence of potassium hydroxide. This process allows for high yields of the desired oxirane compound, which can then be converted into more complex structures such as triazoles .
Case Study: Triazole Synthesis
A notable case study involves the conversion of oxirane into triazole compounds through a two-step reaction involving a base such as sodium hydroxide or potassium hydroxide. This method has demonstrated effective yields and purity levels, making it a reliable approach for synthesizing bioactive compounds .
Structure-Activity Relationships (SAR)
The biological activity of oxirane derivatives is closely linked to their molecular structure. Studies have shown that modifications at specific positions on the phenyl ring significantly affect the compound's efficacy against various biological targets. For example, changing substituents from methoxy to ethoxy groups can alter the binding affinity to target receptors, impacting their pharmacological profiles .
Agonist Activity at Receptors
Research has highlighted that certain oxirane derivatives act as selective agonists at serotonin receptors (5-HT2A), which are implicated in various neurological disorders. The presence of specific substituents on the phenyl ring can enhance selectivity and potency at these receptors, suggesting a pathway for developing novel therapeutic agents for conditions such as depression and anxiety disorders .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potential to inhibit cancer cell growth | Enhanced activity with fluorine/methoxy groups |
| Antimicrobial Properties | Use as fungicides and bactericides | Effective against various pathogens |
| Synthetic Pathways | High-yield synthesis through specific reactions | Reliable methods for producing bioactive compounds |
| Biological Activity | Selective agonist activity at serotonin receptors | Modifications impact receptor binding |
Mechanism of Action
The mechanism of action of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- involves its ability to react with various nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity allows it to interact with biological molecules, potentially modifying their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- is best contextualized against related oxirane derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent Effects on Reactivity :
- The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents compared to simpler alkyl or aryl substituents (e.g., methyl or trifluoromethyl groups in ). This property is critical for its utility in aqueous-phase reactions.
- The trifluoromethyl group in the glucocorticoid agonist derivative () increases metabolic stability and receptor binding affinity, making it pharmacologically distinct from the target compound.
Biological Activity :
- The target compound lacks direct pharmacological data but serves as a precursor in synthesizing bioactive molecules. In contrast, 2-{2-[5-fluoro-2-(methyloxy)phenyl]-2-methylpropyl}-2-(trifluoromethyl)oxirane () demonstrates potent glucocorticoid receptor agonism, validated via X-ray crystallography and binding assays.
Biological Activity
Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methoxyethoxy group enhances its reactivity and specificity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical formula of Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- is C_{12}H_{14FNO_3 with a molecular weight of approximately 239.24 g/mol. The structure includes an oxirane ring, which is known for its reactivity in organic synthesis and potential bioactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances metabolic stability and binding affinity, while the methoxyethoxy group may influence solubility and bioavailability. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to Oxirane, 2-[5-fluoro-2-(2-methoxyethoxy)phenyl]- exhibit anticancer properties. For instance, studies have shown that derivatives containing fluorinated phenyl groups can induce apoptosis in cancer cells. A study on related oxadiazole derivatives demonstrated significant cytotoxicity against glioblastoma cell lines, suggesting that the incorporation of fluorine enhances anticancer activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that related compounds exhibit potent inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition mechanism was found to be reversible and mixed, indicating potential for managing diabetes .
Study on α-Glucosidase Inhibition
A recent study synthesized several derivatives based on the oxirane structure and tested their inhibitory activity against α-glucosidase. The most active compounds showed IC50 values significantly lower than that of acarbose, a standard antidiabetic drug. This suggests that modifications to the oxirane structure can enhance enzyme inhibition capabilities .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of Oxirane derivatives to target enzymes. For instance, docking studies indicated strong interactions between synthesized oxadiazole derivatives and α-glucosidase, corroborating experimental findings on enzyme inhibition .
Table 1: Inhibitory Activity of Oxirane Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acarbose | 569.43 | Competitive Inhibition |
| Compound 3d | 49.89 | Reversible Mixed Inhibition |
| Compound 3f | 35.83 | Reversible Mixed Inhibition |
| Compound 3i | 56.87 | Reversible Mixed Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
